molecular formula C9H13N3O B13299192 (3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide

Cat. No.: B13299192
M. Wt: 179.22 g/mol
InChI Key: UPONQTNOCKCEBU-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(4-methylpyridin-3-yl)propanamide (CAS: 1568074-74-7) is a chiral propanamide derivative with a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . The compound features a 4-methylpyridin-3-yl group attached to a propanamide backbone, with stereochemical specificity at the 3R position.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-3-12-5-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1

InChI Key

UPONQTNOCKCEBU-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=C(C=NC=C1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a methyl substituent at the 4-position. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Amino Group: The next step involves the introduction of the amino group at the 3-position of the pyridine ring. This can be done through nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Context
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide (CAS: 1568074-74-7) C₉H₁₃N₃O 179.22 Pyridine ring, 4-methyl substitution, chiral 3R center Potential intermediate for bioactive molecules; details unspecified in evidence .
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine C₁₄H₂₂N₂ 218.34 Piperidine core, benzyl group, stereospecific centers Key intermediate in Tofacitinib citrate synthesis .
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester C₂₃H₂₂F₆N₄O₃ 501.44 (LCMS: m/z 501 [M+H]⁺) Trifluoromethyl groups, pyrrolidine ring, amide linkage Likely a bioactive molecule targeting enzymes or receptors; exact use unspecified .
3-[(4-Amino-3-methylphenyl)propylamino]propanamide (CAS: 142155-64-4) C₁₃H₂₁N₃O 235.33 Phenylpropylamino chain, additional amino group Structural analog with potential applications in drug discovery or organic synthesis .

Key Comparative Insights

Structural Complexity and Functional Groups: The target compound this compound is relatively simple compared to the trifluoromethyl-containing analog from EP 4374877 . The latter’s fluorine substituents enhance metabolic stability and binding affinity, common in kinase inhibitors. The piperidine derivative (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine shares a heterocyclic core but lacks the amide group, highlighting its role as a precursor rather than a final drug molecule .

Synthetic Relevance: Both the target compound and the piperidine derivative are likely intermediates in pharmaceutical synthesis.

Pharmacological Potential: The pyridine ring in the target compound is a common pharmacophore in drugs targeting nicotinic receptors or enzymes. In contrast, the phenylpropylamino analog (CAS: 142155-64-4) may exhibit altered solubility and bioavailability due to its extended alkyl chain .

The target compound’s lower molecular weight (179.22 g/mol) may favor better pharmacokinetic properties, such as membrane permeability.

Biological Activity

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide is a chiral organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features:

  • Molecular Formula : C8_8H12_12N2_2
  • Molecular Weight : 179.22 g/mol
  • Functional Groups : An amino group, a propanamide moiety, and a 4-methylpyridine ring.

This unique configuration plays a crucial role in its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate their activity through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in various biochemical pathways, which could be beneficial in therapeutic contexts, such as cancer treatment.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially influencing signaling pathways critical for cellular function and disease progression.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. This suggests potential applications in treating diseases where enzyme dysregulation is a factor. For instance, it has been studied for its ability to inhibit Bruton's tyrosine kinase (BTK), which is significant in B cell malignancies .

2. Cytotoxicity

In vitro studies have demonstrated that the compound can exhibit cytotoxic effects against various cancer cell lines. For example, it has shown selective cytotoxicity towards human melanoma cell lines (A375) with an IC50_{50} value of approximately 5.7 μM . These findings highlight its potential as an anticancer agent.

Case Study 1: BTK Inhibition

A study evaluated the BTK inhibitory activity of several compounds, including derivatives of this compound. Results indicated that compounds with similar structures exhibited potent inhibitory effects on BTK activation in TMD8 B cell lymphoma cells, leading to inhibited cell growth and induced apoptosis .

Case Study 2: Interaction with Cancer Cell Lines

Another investigation focused on the compound's interaction with human cancer cell lines. The results showed that this compound effectively inhibited proliferation in various cancer types, suggesting its role as a potential therapeutic agent .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
3-Amino-3-(pyridin-4-yl)propanamideLacks methyl group on pyridineDifferent reactivity; lower efficacy
3-Amino-3-(3-methylpyridin-4-yl)propanamideMethyl group in different positionAlters interaction dynamics; moderate activity
This compound Specific methyl positioning enhances efficacyPotent enzyme inhibition; high cytotoxicity

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